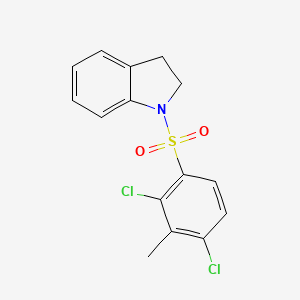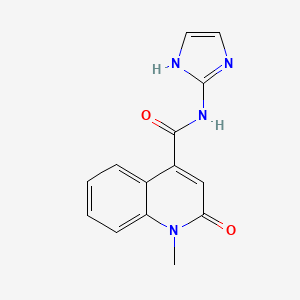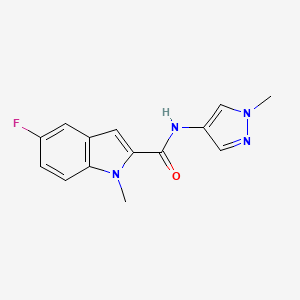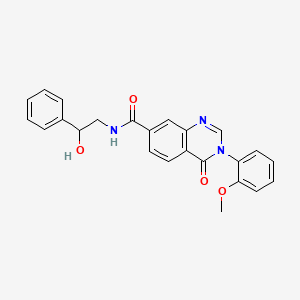
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is an organic compound that features a benzene ring substituted with two chlorine atoms, an indolinylsulfonyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene typically involves multiple steps. One common approach is to start with a benzene derivative, such as 2,4-dichlorotoluene, and introduce the indolinylsulfonyl group through a sulfonylation reaction. This can be achieved using reagents like indoline and sulfonyl chloride under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as hydroxyl or amino groups.
科学研究应用
2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene involves its interaction with molecular targets, such as enzymes or receptors. The indolinylsulfonyl group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- 2,4-Dichloro-1-(phenylsulfonyl)-3-methylbenzene
- 2,4-Dichloro-1-(indolinylsulfonyl)-benzene
- 2,4-Dichloro-1-(indolinylsulfonyl)-4-methylbenzene
Uniqueness: 2,4-Dichloro-1-(indolinylsulfonyl)-3-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the indolinylsulfonyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
属性
分子式 |
C15H13Cl2NO2S |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-10-12(16)6-7-14(15(10)17)21(19,20)18-9-8-11-4-2-3-5-13(11)18/h2-7H,8-9H2,1H3 |
InChI 键 |
QQHFOSQOPGJPGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(2-Phenylquinolin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15105257.png)
![3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15105258.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15105263.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide](/img/structure/B15105269.png)
![N-(4-carbamoylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15105276.png)
![1-{2-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ylthio]acetyl}pyrrolidin-2-one](/img/structure/B15105280.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B15105294.png)


![N-(1H-indol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B15105314.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15105338.png)
